2-Amino-2-(1,1-dioxothietan-3-yl)acetic acid;hydrochloride

Descripción

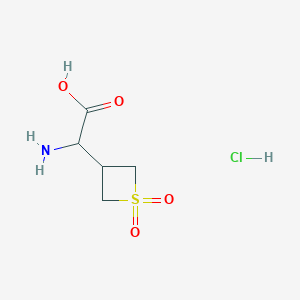

2-Amino-2-(1,1-dioxothietan-3-yl)acetic acid hydrochloride is a specialized amino acid derivative characterized by a thietane sulfone ring (1,1-dioxothietan-3-yl) attached to a glycine backbone. Its molecular formula is hypothesized as C₅H₈ClNO₄S (based on structural analysis), with a calculated molecular weight of 229.64 g/mol. This compound is of interest in medicinal chemistry due to its unique stereoelectronic properties, which may influence binding affinity and pharmacokinetics in drug candidates .

Propiedades

IUPAC Name |

2-amino-2-(1,1-dioxothietan-3-yl)acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4S.ClH/c6-4(5(7)8)3-1-11(9,10)2-3;/h3-4H,1-2,6H2,(H,7,8);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMDVRLFDICKIGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CS1(=O)=O)C(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(1,1-dioxothietan-3-yl)acetic acid;hydrochloride typically involves the reaction of thietan-3-one with glycine in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions generally include:

Temperature: Room temperature to 50°C

Solvent: Aqueous or organic solvent

Catalyst: Hydrochloric acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-2-(1,1-dioxothietan-3-yl)acetic acid;hydrochloride can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thietan ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thietan derivatives with lower oxidation states.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or peracids under mild conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thietan derivatives with lower oxidation states.

Substitution: N-alkyl or N-acyl derivatives.

Aplicaciones Científicas De Investigación

2-Amino-2-(1,1-dioxothietan-3-yl)acetic acid;hydrochloride has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 2-Amino-2-(1,1-dioxothietan-3-yl)acetic acid;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfur atom in the thietan ring can form covalent bonds with nucleophilic residues in proteins, leading to changes in their function. The exact pathways involved depend on the specific application and target.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent-Based Classification

Aromatic Substituted Derivatives

Alicyclic/Heterocyclic Substituted Derivatives

Sulfur-Containing Derivatives

Structural and Functional Analysis

- Ring Strain : The four-membered thietane ring introduces significant angle strain, enhancing reactivity in nucleophilic substitution or cycloaddition reactions compared to five-membered thiophene sulfones .

- Stereochemical Complexity : Adamantane and cyclohexenyl derivatives exhibit rigid 3D structures, enabling precise molecular recognition, while the thietane sulfone’s compact size allows access to sterically restricted biological targets .

Actividad Biológica

2-Amino-2-(1,1-dioxothietan-3-yl)acetic acid; hydrochloride, also known by its CAS number 2503202-19-3, is a compound characterized by the presence of a thietan ring. This unique structure contributes to its distinct chemical and biological properties. Research into this compound has revealed various biological activities that may have therapeutic implications.

The compound features a thietan ring with a dioxo group, which is significant for its reactivity and interaction with biological systems. Its molecular formula is C5H7NO4S, and it has notable solubility in water due to the hydrochloride form.

Biological Activities

Research has identified several key biological activities associated with 2-Amino-2-(1,1-dioxothietan-3-yl)acetic acid; hydrochloride:

1. Antimicrobial Activity

Studies indicate that this compound exhibits antimicrobial properties against a range of pathogens. It has shown effectiveness in inhibiting bacterial growth, making it a potential candidate for antibiotic development.

2. Antioxidant Properties

The compound demonstrates antioxidant activity, which may help in mitigating oxidative stress in cells. This property is crucial for protecting cellular components from damage caused by free radicals.

3. Neuroprotective Effects

Preliminary research suggests that 2-Amino-2-(1,1-dioxothietan-3-yl)acetic acid; hydrochloride may possess neuroprotective qualities. It could potentially inhibit neuroinflammation and promote neuronal survival under stress conditions.

Table 1: Summary of Biological Activities

| Activity | Description | References |

|---|---|---|

| Antimicrobial | Inhibits growth of various bacteria | |

| Antioxidant | Reduces oxidative stress in cellular models | |

| Neuroprotective | Protects neurons from damage during inflammatory responses |

Case Study: Antimicrobial Efficacy

In a controlled study, 2-Amino-2-(1,1-dioxothietan-3-yl)acetic acid; hydrochloride was tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting its potential as an effective antimicrobial agent.

Case Study: Neuroprotection in vitro

Another study investigated the neuroprotective effects of the compound using primary neuronal cultures exposed to oxidative stress. The results showed that treatment with the compound led to a decrease in apoptosis markers and an increase in cell viability compared to untreated controls, highlighting its potential for neuroprotective applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.